(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid
Overview
Description
(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalaldehydic acid with substituted phenylhydrazine in the presence of oxalic acid as a catalyst. This reaction is carried out in aqueous media, which simplifies the process and enhances the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalazinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler compound with a similar core structure but lacking the indeno moiety.
Indole-3-acetic acid: Shares the indole structure but differs significantly in its overall structure and reactivity.
Uniqueness
(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid is unique due to its combined indeno and phthalazinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-13(20)8-18-16(21)12-7-3-6-10-9-4-1-2-5-11(9)15(17-18)14(10)12/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBALLIXTKPPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331273 | |
Record name | 2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700858-44-2 | |
Record name | 2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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